Hydrocotarnine hydrobromide
Übersicht
Beschreibung
Hydrocortisone hydrobromide, also known as 11-beta-bromohydrocortisone, is a synthetic corticosteroid drug used to treat a variety of conditions including allergies, asthma, and skin disorders. It is a glucocorticoid, a type of steroid hormone, and is closely related to cortisol, the hormone produced naturally in the human body. Hydrocortisone hydrobromide is used to reduce inflammation in the body, and to suppress the immune system. It is commonly used in the form of a topical cream or ointment, and is also available in pill form and as an injectable solution.
Wissenschaftliche Forschungsanwendungen
Hydrocotarnine does not induce significant changes in the metabolic activities of various cytochrome P450 isozymes, nor does it significantly alter the ATPase activity of human P-glycoprotein membranes. This suggests that hydrocotarnine is unlikely to cause drug interactions via these pathways (Ito et al., 2009).
In patients with cancer pain, the pharmacokinetics of oxycodone and hydrocotarnine were studied, revealing variations in drug clearance influenced by factors such as age, liver metastasis, and heart failure. This suggests the need for cautious use and possible dose adjustment of oxycodone/hydrocotarnine compound injections in such populations (Kokubun et al., 2007).
A randomized controlled trial found that a daily dose of 300 mg hydroquinine hydrobromide dihydrate was significantly more effective than placebo in preventing frequent, ordinary muscle cramps in otherwise healthy adults (Fowler, 1997).
A study on the metabolic fate of noscapine in rabbits, rats, and humans identified hydrocotarnine as one of the metabolites, highlighting its role in the metabolic breakdown of certain substances (Tsunoda & Yoshimura, 1979).
Research on the compound oxycodone/hydrocotarnine injection, used in Japan for cancer pain management, indicates a conversion ratio from oral oxycodone to intravenous oxycodone/hydrocotarnine. This study emphasizes the unclear mechanism of hydrocotarnine and the necessity of understanding its pharmacological interactions (Kokubun et al., 2007).
Wirkmechanismus
Target of Action
Hydrocotarnine hydrobromide is an alkaloid derived from opium . It is known to be a Cbl inhibitor . Cbl (Casitas B-lineage lymphoma) is a multi-functional adaptor protein involved in receptor and non-receptor tyrosine kinase regulation .
Mode of Action
It is known to inhibit cbl, which may lead to various downstream effects . It is also suggested to potentiate the analgesic effect of oxycodone, although the exact mechanism is unknown .
Biochemical Pathways
Hydrocotarnine hydrobromide’s inhibition of Cbl can lead to inflammasome-mediated IL-18 secretion in colitis . Inflammasomes are a group of protein complexes that play a role in the immune response. The compound also increases the expression of GLUT1 and cellular glucose uptake in glycolytic metabolism .
Result of Action
The inhibition of Cbl by hydrocotarnine hydrobromide results in inflammasome-mediated IL-18 secretion in colitis . This could potentially lead to an anti-inflammatory effect. Additionally, the compound increases the expression of GLUT1 and cellular glucose uptake in glycolytic metabolism , which could influence cellular energy production.
Eigenschaften
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.BrH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDPXIOBIJNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045392 | |
Record name | Hydrocotarnine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocotarnine hydrobromide | |
CAS RN |
5985-00-2 | |
Record name | Hydrocotarnine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocotarnine hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrocotarnine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5985-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCOTARNINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSR2NNV6TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell me about the structure of Hydrocotarnine Hydrobromide based on available research?
A1: Hydrocotarnine Hydrobromide is an isoquinoline alkaloid. Research indicates that the heterocyclic ring of the isoquinoline within Hydrocotarnine Hydrobromide adopts a half-chair conformation, while the dioxole ring adopts an envelope conformation []. Additionally, the methyl group present in the structure is rotated by 104.2 (3)° from the plane of the benzene ring it's attached to. The nitrogen atom in the heterocyclic ring is displaced from the ring plane by 0.606 (3) Å. The crystal structure is stabilized by N-H...Br hydrogen bonds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.